2-Cyclopentyl-5-methoxypyridine
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Overview
Description
2-Cyclopentyl-5-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopentyl group at the 2-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-5-methoxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Cyclopentyl-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 2-Cyclopentyl-4-methylpyridine
- 5-Cyclopentyl-2-methoxypyridine
- 2-Methoxy-5-(3-phenylpropyl)pyridine
Comparison: 2-Cyclopentyl-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-cyclopentyl-5-methoxypyridine |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-7-11(12-8-10)9-4-2-3-5-9/h6-9H,2-5H2,1H3 |
InChI Key |
BTWLJUDCUZCEBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2CCCC2 |
Origin of Product |
United States |
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